N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide
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Description
N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide, also known as CM-157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CM-157 is a piperidine-based compound that has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders.
Scientific Research Applications
Pharmaceutical Research
This compound, with its complex structure, may be explored for its potential pharmacological activities. Indole derivatives, which share structural similarities, are known for their biological activities, including anticancer, antimicrobial, and various other therapeutic effects . The cyano and methoxy groups present in this compound could be investigated for their role in cell biology and treatment of disorders.
Chemical Synthesis
As a compound with multiple reactive functional groups, it could serve as an intermediate in the synthesis of more complex molecules. Its application in the construction of indoles as a moiety in selected alkaloids is an area of interest, as indoles are significant in natural products and drugs .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c1-31-19-6-7-22-20(12-19)23(18(13-26)15-27-22)29-10-8-16(9-11-29)24(30)28-14-17-4-2-3-5-21(17)25/h2-7,12,15-16H,8-11,14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZLIWQZKSTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide |
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